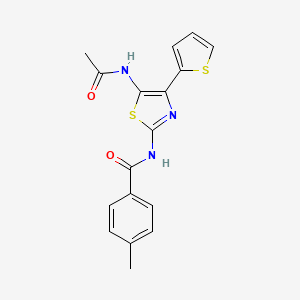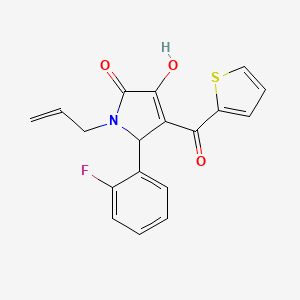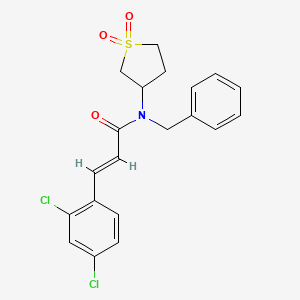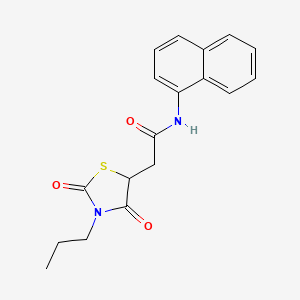
N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-methyl-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-methyl-benzamide is a complex organic compound that features a unique combination of functional groups, including an acetylamino group, a thiophene ring, a thiazole ring, and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-methyl-benzamide typically involves multi-step organic reactions. One possible synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thiourea derivative with an α-haloketone under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated thiazole.
Acetylation: The acetylamino group can be introduced by acetylating an amino group on the thiazole ring using acetic anhydride.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate compound with 4-methylbenzoic acid under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
化学反应分析
Types of Reactions
N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-methyl-benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetylamino group can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
科学研究应用
N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-methyl-benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors or other advanced materials.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-methyl-benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide: Similar structure but with a chloro substituent instead of a methyl group.
N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-methoxy-benzamide: Similar structure but with a methoxy substituent instead of a methyl group.
Uniqueness
N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-methyl-benzamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the methyl group on the benzamide moiety can influence its reactivity and interactions with
属性
分子式 |
C17H15N3O2S2 |
|---|---|
分子量 |
357.5 g/mol |
IUPAC 名称 |
N-(5-acetamido-4-thiophen-2-yl-1,3-thiazol-2-yl)-4-methylbenzamide |
InChI |
InChI=1S/C17H15N3O2S2/c1-10-5-7-12(8-6-10)15(22)20-17-19-14(13-4-3-9-23-13)16(24-17)18-11(2)21/h3-9H,1-2H3,(H,18,21)(H,19,20,22) |
InChI 键 |
OHDVUAHDBRHXBD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)NC(=O)C)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-ethyl-3-methyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B15098860.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15098865.png)
![2-(2-hydroxyethylsulfanyl)-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B15098870.png)
![2-[(2,5-Dimethylphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15098886.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B15098890.png)


![(2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B15098909.png)


![N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide](/img/structure/B15098926.png)

![3,5-Dimethoxy-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B15098936.png)
![N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15098940.png)
